Saxagliptin O-β-D-glucuronide
Description
Properties
CAS No. |
1155849-58-3 |
|---|---|
Molecular Formula |
C₂₄H₃₃N₃O₈ |
Molecular Weight |
491.53 |
Synonyms |
(2S,3S,5R,6S)-6-(((1R,3S,5R,7S)-3-((S)-1-Amino-2-((1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-2-oxoethyl)adamantan-1-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid |
Origin of Product |
United States |
Mechanistic Elucidation of Saxagliptin O β D Glucuronide Formation
Enzymatic Pathways of O-Glucuronidation
O-glucuronidation is a phase II metabolic reaction that involves the covalent attachment of a glucuronic acid moiety to a substrate. nih.govuomus.edu.iq This process increases the water solubility of the compound, facilitating its elimination from the body. wikipedia.org
The enzymatic catalysis of glucuronidation is carried out by the UDP-glucuronosyltransferase (UGT) superfamily of proteins. nih.gov These enzymes are primarily located in the endoplasmic reticulum of various tissues, with the highest concentrations found in the liver. nih.govxenotech.com UGTs facilitate the transfer of glucuronic acid from the high-energy donor molecule, UDP-glucuronic acid (UDPGA), to a suitable functional group on the substrate. nih.govuomus.edu.iq While glucuronidation is a confirmed pathway for saxagliptin (B632), in vitro studies have characterized it as being extremely slow. nih.gov A study in rats identified Saxagliptin-O-glucuronide as metabolite M8, confirming its formation in vivo. nih.gov
The specific UGT isoforms responsible for the formation of Saxagliptin O-β-D-glucuronide have not been definitively identified. However, inferences can be drawn from studies on saxagliptin and other DPP-4 inhibitors.
UGT1A9: In vitro drug-drug interaction studies using human liver microsomes were conducted to assess the potential for saxagliptin to inhibit the UGT1A9-mediated metabolism of dapagliflozin. fda.gov The results showed that neither saxagliptin nor its primary metabolite, 5-hydroxy saxagliptin, inhibited UGT1A9 activity, even at concentrations up to 50 μM. fda.gov While this does not exclude UGT1A9 as a potential catalyst, it suggests saxagliptin is not a potent inhibitor of this isoform.
UGT2B7 and UGT2B4: These isoforms are known to be involved in the metabolism of other DPP-4 inhibitors. For instance, vildagliptin's glucuronide conjugate is formed by UGT2B7, with minor contributions from UGT2B4 and UGT2B17. semanticscholar.org Similarly, studies on the DPP-4 inhibitor evogliptin (B1263388) identified UGT2B4 and UGT2B7 as the major enzymes responsible for the glucuronidation of its hydroxylated metabolite. encyclopedia.pubnih.gov Given the structural similarities and class effects among DPP-4 inhibitors, it is plausible that UGT2B7 and UGT2B4 could be involved in the minor glucuronidation pathway of saxagliptin.
Role of UDP-Glucuronosyltransferases (UGTs)
Substrate Specificity and Reaction Kinetics in In Vitro Systems
Direct and detailed reaction kinetic data, such as Michaelis-Menten constant (Km) and maximum velocity (Vmax), for the formation of this compound are not extensively reported in the literature, which is consistent with its status as a minor metabolic pathway. nih.gov Research has qualitatively described the rate of glucuronidation as very low in in vitro systems. researchgate.net
A study using rat liver microsomes successfully identified several saxagliptin metabolites, including the O-glucuronide conjugate, confirming the substrate-enzyme reaction occurs. nih.gov
Table 1: In Vitro Metabolite Profile of Saxagliptin in Rat Liver Microsomes
| Metabolite ID | Compound Name | Mass Information (m/z) | Metabolic Reaction |
|---|---|---|---|
| M2 | 5-hydroxysaxagliptin | 332.1867 | Hydroxylation |
| M7 | Saxagliptin-O-sulfate | 396.1411 | Sulfation |
| M8 | Saxagliptin-O-glucuronide | 492.2035 | Glucuronidation |
Data sourced from a study on saxagliptin metabolism in rat liver microsomes. nih.gov
For illustrative purposes, the table below shows kinetic parameters for the glucuronidation of a metabolite of evogliptin, another DPP-4 inhibitor, demonstrating the type of data generated in such studies.
Table 2: Example of Glucuronidation Enzyme Kinetics for a Different DPP-4 Inhibitor (4(S)-Hydroxyevogliptin)
| Enzyme Source | Km (μM) | Vmax (pmol/mg protein/min) | Intrinsic Clearance (Clint) (μL/min/mg protein) |
|---|---|---|---|
| Pooled Human Liver Microsomes | 927.9 | 711.4 | 0.77 |
| Human cDNA-expressed UGT2B4 | 741.3 | 436.9 | 0.59 |
| Human cDNA-expressed UGT2B7 | 1004.1 | 800.7 | 0.80 |
This data is for the glucuronidation of 4(S)-hydroxyevogliptin and is provided for illustrative purposes only. nih.gov
Cofactor Requirements for Glucuronide Biosynthesis (UDP-Glucuronic Acid)
The biosynthesis of any glucuronide conjugate is critically dependent on the availability of the activated sugar coenzyme, uridine (B1682114) 5'-diphosphate-glucuronic acid (UDPGA). uomus.edu.iqfda.govtga.gov.au UDPGA serves as the donor of the glucuronic acid moiety, which is transferred to the saxagliptin molecule by a UGT enzyme. nih.govwikipedia.org In vitro studies investigating the formation of saxagliptin metabolites explicitly supplement the reaction mixtures with UDPGA to drive the glucuronidation reaction. nih.gov For example, to identify glucuronide and sulfate (B86663) conjugates of saxagliptin in rat liver microsomes, UDPGA and PAPS (3'-phosphoadenosine-5'-phosphosulfate) were added to the incubation, respectively. nih.gov
In Vitro Models for Studying Formation Kinetics
The study of drug metabolism, including minor pathways like glucuronidation, heavily relies on the use of subcellular fractions from tissues with high metabolic activity, such as the liver. nih.govresearchgate.net
Hepatic microsomes are vesicles formed from the endoplasmic reticulum of liver cells and are a rich source of membrane-bound enzymes, including both CYP450s and UGTs. nih.govresearchgate.net They are the most common in vitro system used to study phase I and phase II metabolism. Multiple studies on saxagliptin have utilized human and rat liver microsomes to characterize its metabolic pathways and investigate potential drug-drug interactions. nih.govnih.govfda.gov These systems have been used to confirm that while CYP3A4/5-mediated hydroxylation is the major pathway, minor pathways such as glucuronidation also occur. nih.govnih.gov
The S9 fraction is another subcellular preparation that contains both the microsomal and the cytosolic fractions of the cell. nih.gov This allows for the study of a wider range of phase I and phase II metabolic reactions, as it includes both microsomal enzymes (like UGTs and CYPs) and cytosolic enzymes (like some sulfotransferases). nih.govmdpi.com
Table 3: List of Compounds
| Compound Name | Abbreviation / Other Name |
|---|---|
| Saxagliptin | - |
| This compound | Saxagliptin-O-glucuronide |
| 5-hydroxy saxagliptin | BMS-510849, M2 |
| Uridine 5'-diphosphate-glucuronic acid | UDPGA |
| Dapagliflozin | - |
| Vildagliptin | - |
| Evogliptin | - |
| 4(S)-hydroxyevogliptin | - |
| Niflumic acid | - |
| Propofol | - |
| 3'-phosphoadenosine-5'-phosphosulfate | PAPS |
Recombinant UGT Systems
To pinpoint the specific enzymes responsible for a drug's glucuronidation, in vitro studies utilizing recombinant human UGT enzymes are a standard methodology. solvobiotech.comnih.gov This approach involves incubating the drug with a panel of individual UGT isoforms that are expressed in a cellular system (e.g., insect cells or bacteria) to directly observe which enzymes catalyze the formation of the glucuronide metabolite. eurofinsdiscovery.com Regulatory agencies often require the identification of UGT enzymes that contribute to a significant portion (e.g., ≥25%) of a drug's metabolic clearance. nih.gov
While detailed public studies specifically identifying the UGT isoforms responsible for the formation of this compound using this method are not extensively documented, the methodology has been successfully applied to other anti-diabetic agents. For instance, studies on the DPP-4 inhibitor evogliptin revealed that its hydroxy metabolite undergoes glucuronidation primarily catalyzed by UGT2B4 and UGT2B7. mdpi.com Similarly, for the SGLT2 inhibitor ertugliflozin, in vitro reaction phenotyping identified UGT1A9 as the main enzyme responsible for its glucuronidation, with a smaller contribution from UGT2B7. nih.gov These examples highlight the utility of recombinant UGT systems in elucidating specific metabolic pathways, a process that would be applicable to definitively identify the enzymes involved in the minor pathway of saxagliptin glucuronidation.
Comparative Analysis of Glucuronidation Potential Across Preclinical Species
The metabolic profile of a drug candidate is evaluated in several preclinical species, such as rats, dogs, and monkeys, to predict its pharmacokinetics and metabolism in humans. researchgate.net Saxagliptin is metabolized in these species, with its clearance being significantly higher in rats compared to dogs and monkeys. researchgate.net In all tested animal models and in humans, the principal metabolic clearance pathway is the formation of the hydroxylated metabolite, 5-hydroxy saxagliptin. nih.govresearchgate.net
Glucuronide conjugation of saxagliptin or its metabolites has been identified as a minor metabolic pathway across species. tga.gov.au However, the specific activity and quantitative contribution of glucuronidation can differ significantly between humans and preclinical animal models due to species-specific expression patterns and catalytic activities of UGT enzymes. nih.gov
General studies comparing intestinal glucuronidation have shown that while there is a correlation in the intrinsic clearance between humans and laboratory animals, the values tend to be lower in humans. nih.gov Research also indicates that for certain UGT substrates, monkeys and dogs may serve as more predictive models for human pharmacokinetics than rats. nel.edu For example, for substrates of UGT1A9, a key drug-metabolizing enzyme, rat and dog models might underpredict human clearance, whereas monkey models may allow for more accurate scaling. najah.edu Given that saxagliptin undergoes glucuronidation, these inherent interspecies differences must be considered when extrapolating metabolic data from animal studies to clinical scenarios. A precise quantitative comparison of this compound formation across species would require dedicated studies measuring the metabolite in each model.
Preclinical Pharmacokinetics and Disposition of Saxagliptin O β D Glucuronide in Animal Models
Systemic Exposure and Time-Course Profile of Conjugated Metabolites in Preclinical Species
Studies in preclinical species, including rats, dogs, and monkeys, have been fundamental in characterizing the metabolic profile of saxagliptin (B632). nih.gov Research has confirmed that the metabolic pathways observed in these animal models are qualitatively similar to those in humans, with most human metabolites also being identified in the plasma of preclinical species.
| Metabolite ID | Compound Name | Matrix Detected In (Rat) | Metabolic Pathway |
| P | Saxagliptin | Plasma, Bile, Liver | - |
| M1 | Saxagliptin cyclic amidine | Plasma, Bile, Liver | Cyclization |
| M2 | 5-hydroxysaxagliptin | Plasma, Bile, Liver | Hydroxylation |
| M3 | Saxagliptin–cysteine conjugate | Plasma, Bile, Liver | Cysteine Conjugation |
| M7 | Saxagliptin-O-sulfate | Bile | Sulfation |
| M8 | Saxagliptin-O-glucuronide | Plasma, Bile, Liver | Glucuronidation |
| Data derived from a study on saxagliptin metabolite identification in rats. nih.govresearchgate.net |
Tissue Distribution of Glucuronide Conjugates in Animal Models
The distribution of saxagliptin and its metabolites has been investigated in rats using radiolabeled [14C]-saxagliptin. Following oral administration, radioactivity was rapidly and widely distributed throughout the body. The highest concentrations of drug-related material were found in key organs of metabolism and excretion, including the liver, kidneys, small intestine, and bladder.
As Saxagliptin O-β-D-glucuronide is a product of metabolism, its distribution is encompassed within these findings. More direct evidence comes from recent studies in rats, which have explicitly identified this compound (M8) in liver tissue. nih.govresearchgate.net This finding confirms that the liver, a primary site for glucuronidation, has direct exposure to this conjugate. The volume of distribution for saxagliptin is high in rats, dogs, and monkeys (1.3-5.2 L/kg), indicating significant penetration into extravascular tissues. nih.govcapes.gov.br While the specific distribution profile of the glucuronide conjugate is less extensive than the parent compound, its presence in the liver is a key aspect of its disposition.
Elimination Pathways and Excretion Kinetics
The elimination of saxagliptin is a dual process involving both hepatic metabolism and renal excretion. researchgate.netastrazeneca.ca Studies in animal models and humans show consistent patterns of excretion, with the majority of the administered dose being cleared via the kidneys.
In animal and human studies, the primary route of excretion for saxagliptin and its metabolites is through the urine. hpfb-dgpsa.ca Following a dose of [14C]-saxagliptin, approximately 75% of the total radioactivity is recovered in the urine. astrazeneca.ca This urinary fraction consists of the unchanged parent drug, the active metabolite 5-hydroxy saxagliptin, and other minor metabolites, which would include this compound. astrazeneca.ca
The renal clearance of the parent drug in humans has been observed to be greater than the glomerular filtration rate, which suggests the involvement of active tubular secretion. astrazeneca.ca Glucuronide conjugates are typically hydrophilic molecules that are readily eliminated by the kidneys, often involving efflux transporters on the renal tubules. While specific transporters for this compound have not been detailed, this general mechanism is the established pathway for the renal clearance of such conjugates.
Biliary excretion represents the other significant pathway for the elimination of saxagliptin metabolites. Studies have shown that approximately 22% of an administered radioactive dose is recovered in the feces, which is attributed to a combination of biliary excretion and any unabsorbed drug. hpfb-dgpsa.ca
Crucially, this compound has been directly identified in the bile of rats, confirming that it undergoes hepatic transport into the biliary system. nih.govresearchgate.net The excretion of drug metabolites into the bile, followed by their potential hydrolysis back to the parent compound by gut microflora and subsequent reabsorption, is known as enterohepatic circulation. researchgate.netnih.gov The presence of this compound in bile suggests a potential for it to undergo this process, which can prolong the terminal half-life of a drug. researchgate.net However, the specific extent to which this glucuronide conjugate contributes to enterohepatic recirculation of saxagliptin in preclinical models has not been quantified.
Renal Excretion Mechanisms for Glucuronides
Contribution of Glucuronidation to Overall Metabolic Clearance in Animal Models
In vitro studies using human liver microsomes indicated that glucuronidation of saxagliptin is a very slow process. Further reports have characterized glucuronidation as a "minimal role" in the metabolism of saxagliptin. fda.gov Despite its minor nature, the pathway is consistently observed. Studies in rats have identified multiple metabolic pathways, including glucuronide conjugation, as part of the drug's biotransformation. nih.govresearchgate.net Therefore, while hydroxylation is the dominant metabolic event, the formation of this compound is a confirmed, albeit minor, component of the drug's disposition that contributes to its eventual elimination through both renal and biliary routes. nih.govresearchgate.net
Advanced Analytical Methodologies for Detection and Quantification of Saxagliptin O β D Glucuronide
Chromatographic Separation Techniques
The separation of Saxagliptin (B632) O-β-D-glucuronide from its parent drug and other metabolites is primarily achieved through reversed-phase chromatography. The inherent polarity of the glucuronide moiety necessitates careful optimization of chromatographic conditions to achieve adequate retention and resolution.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) has been a foundational technique for the analysis of saxagliptin and its metabolites. For the separation of the more polar glucuronide conjugate, reversed-phase columns, particularly C8 and C18, are commonly utilized. The mobile phase composition is a critical factor, often consisting of a buffered aqueous phase and an organic modifier like methanol (B129727) or acetonitrile (B52724).
One reported HPLC method for the quantification of saxagliptin in rat serum employed a C8 column with a mobile phase of phosphate (B84403) buffer (pH 4) and methanol (70:30 v/v) at a flow rate of 1.0 mL/min, with UV detection at 230 nm. dergipark.org.tr While this method was developed for the parent drug, the principles can be adapted for its metabolites. The retention behavior of the highly polar glucuronide would be significantly shorter than the parent drug under these conditions, necessitating adjustments to the mobile phase composition, such as a lower percentage of the organic modifier, to ensure adequate retention on the column. nih.gov
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times, making it particularly well-suited for the complex analysis of drug metabolites in biological fluids. growingscience.com These systems utilize columns with smaller particle sizes (typically sub-2 µm), which necessitates higher operating pressures.
A study identifying saxagliptin metabolites in rats utilized a UHPLC system for separation. researchgate.net While specific details for the glucuronide were part of a broader metabolite profiling, the general conditions provide a framework. A Kinetex C18 column (2.1 mm ID × 100 mm, 2.6 μm) was used with a gradient elution. nih.gov The mobile phases consisted of 20 mM ammonium (B1175870) acetate (B1210297) in water (A) and acetonitrile (B). nih.gov The gradient started at 5% B, increased to 10% B over 2 minutes, then to 90% B by 7 minutes, before returning to initial conditions. nih.gov This gradient approach is crucial for eluting a wide range of analytes with varying polarities, from the parent drug to its more polar metabolites like the O-β-D-glucuronide. Another UHPLC method developed for saxagliptin utilized a Waters Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 μm) with a mobile phase of acetonitrile and 0.1% formic acid (60:40, v/v), achieving a short run time of 3 minutes. dergipark.org.tr
Mass Spectrometry for Detection and Structural Elucidation
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the definitive technique for the detection and structural elucidation of drug metabolites due to its high sensitivity and specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for quantifying low levels of metabolites in complex biological matrices. It operates by selecting a precursor ion (the molecular ion of the target analyte) and fragmenting it to produce specific product ions. This multiple reaction monitoring (MRM) provides a high degree of selectivity and sensitivity.
Validated LC-MS/MS methods have been developed for the simultaneous determination of saxagliptin and its active metabolite, 5-hydroxy saxagliptin, in human plasma. mdpi.comresearchgate.net These methods often employ positive ion electrospray ionization (ESI). mdpi.com For instance, one method used MRM transitions of m/z 316.2 → 180.13 for saxagliptin. mdpi.com While a specific MRM transition for Saxagliptin O-β-D-glucuronide is not detailed in the provided context, a common fragmentation pathway for glucuronide conjugates is the neutral loss of the glucuronic acid moiety (176 Da). ijprajournal.comresearchgate.net Therefore, a potential MRM transition for this compound would involve the precursor ion of its protonated molecule and a product ion corresponding to the protonated saxagliptin. In a study analyzing saxagliptin metabolites in pooled human urine, selected multiple reaction monitoring transitions were used to monitor for previously identified metabolites, including a glucuronide conjugate. nih.govnih.gov
Table 1: Exemplary LC-MS/MS Parameters for Saxagliptin and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Saxagliptin | 316.2 | 180.1 | Positive ESI |
| 5-hydroxy saxagliptin | 332.3 | 196.2 | Positive ESI |
| This compound | 492.2 | 316.2 | Positive ESI (Predicted) |
This table is a composite based on available data and predictive fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, provides highly accurate mass measurements, enabling the determination of the elemental composition of an analyte. This is invaluable for the identification of unknown metabolites.
In a study investigating the metabolic profile of saxagliptin in rats, HRMS was instrumental in identifying seven metabolites, including this compound (designated as M8). researchgate.net The analysis was performed on a Q Exactive Focus Orbitrap MS system. researchgate.net
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Metabolite | Retention Time (min) | Protonated Molecular Ion [M+H]⁺ (m/z) | Mass Error (ppm) |
| This compound (M8) | 4.3 | 492.2340 | <5 |
Data sourced from a study on saxagliptin metabolism in rats. researchgate.net
The high mass accuracy of HRMS allows for confident identification of the metabolite. researchgate.net Further structural confirmation is achieved through tandem MS (MS/MS) experiments, where the fragmentation pattern of the metabolite is analyzed. researchgate.net The characteristic neutral loss of 176 Da, corresponding to the glucuronic acid moiety, from the parent ion would be a key diagnostic feature in the MS/MS spectrum of this compound. ijprajournal.comresearchgate.net
Sample Preparation Strategies from Biological Matrices (e.g., plasma, urine, tissue homogenates from preclinical studies)
The effective extraction of this compound from complex biological matrices is crucial for accurate and reliable analysis. The choice of sample preparation technique depends on the matrix, the concentration of the analyte, and the subsequent analytical method.
Commonly used techniques for saxagliptin and its metabolites include protein precipitation (PPT) and solid-phase extraction (SPE). nih.govmdpi.com
Protein Precipitation (PPT): This is a relatively simple and rapid method often used for plasma samples. It involves adding a water-miscible organic solvent, such as acetonitrile, to the plasma to precipitate proteins. researchgate.net After centrifugation, the supernatant containing the analytes can be directly injected or further processed. While straightforward, PPT may result in less clean extracts compared to SPE, potentially leading to matrix effects in the LC-MS analysis. Recoveries of over 90% have been reported for saxagliptin and its 5-hydroxy metabolite using this technique. mdpi.com
Solid-Phase Extraction (SPE): SPE is a more selective sample preparation technique that can provide cleaner extracts and analyte enrichment. For the extraction of saxagliptin and its metabolites from plasma and urine, mixed-mode cation exchange (MCX) SPE cartridges have been utilized. researchgate.net This type of sorbent allows for a more specific extraction of basic compounds like saxagliptin and its metabolites. The general steps involve loading the pre-treated sample onto the conditioned SPE cartridge, washing away interfering substances, and eluting the analytes with an appropriate solvent. researchgate.net For the more polar this compound, careful optimization of the wash and elution steps is necessary to ensure good recovery. One study reported using SPE for the extraction of saxagliptin and its metabolites from plasma and urine samples. nih.gov
Direct Injection: For urine samples, where protein content is low, a simpler approach of dilution and direct injection can sometimes be employed. In one study, pooled human urine samples were centrifuged and then directly injected into the LC-MS/MS system for metabolite analysis. nih.gov
The stability of the analyte during sample storage and processing is also a critical consideration. For instance, the stability of saxagliptin and its 5-hydroxy metabolite in human plasma has been established for at least 401 days at -20°C. mdpi.com Similar stability assessments would be necessary for this compound to ensure data integrity.
Protein Precipitation (PPT)
Protein precipitation is a widely used, straightforward, and rapid method for sample preparation in bioanalysis. It is often the first approach considered for removing high-molecular-weight proteins from biological samples like plasma and serum, which would otherwise interfere with chromatographic analysis. pharmacyjournal.in For the analysis of saxagliptin and its metabolites, including the glucuronide, PPT is effective for initial sample cleanup.
Research Findings: In methods developed for the simultaneous determination of saxagliptin and its active metabolite, 5-hydroxy saxagliptin, protein precipitation with acetonitrile is a common extraction technique. ebi.ac.ukresearchgate.netnih.gov Plasma samples are mixed with acetonitrile, which denatures and precipitates the plasma proteins. nih.gov Following centrifugation, the clear supernatant containing the analytes of interest, including this compound, is separated and can be directly injected into the liquid chromatography-tandem mass spectrometry (LC-MS/MS) system or subjected to further cleanup. ebi.ac.uknih.gov Studies have demonstrated high recovery rates of over 90% for both saxagliptin and its metabolites using this technique. ebi.ac.uknih.gov The process is carefully controlled to disrupt any potential binding of the analytes to plasma proteins. ebi.ac.uk
Table 1: Example of Protein Precipitation Method for Saxagliptin and its Metabolites
| Parameter | Condition | Reference |
|---|---|---|
| Sample Matrix | Human Plasma | ebi.ac.uknih.gov |
| Precipitating Agent | Acetonitrile | ebi.ac.uknih.gov |
| Procedure | Plasma samples are acidified and then precipitated with acetonitrile. | nih.gov |
| Separation | Centrifugation to separate precipitated proteins. | ebi.ac.uk |
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic sample preparation method based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. journaljpri.com The efficiency of the extraction depends on the partition coefficient of the analyte and the pH of the aqueous phase.
Research Findings: LLE procedures have been optimized for the extraction of saxagliptin from human plasma. journaljpri.comamazonaws.com In one method, ethyl acetate was used as the extraction solvent. ebi.ac.uk The selection of an appropriate organic solvent is crucial for achieving high extraction recovery. For instance, a study developing a method for saxagliptin in rat plasma used LLE with ethyl acetate, which yielded an extraction recovery of more than 81%. ebi.ac.uk After extraction, the organic layer is typically evaporated to dryness and the residue is reconstituted in the mobile phase for LC-MS/MS analysis. LLE is effective in removing non-volatile matrix components and can be highly selective when the pH and solvent are carefully chosen.
Role of Enzymatic Hydrolysis in Glucuronide Analysis
Glucuronidation is a major metabolic pathway for many drugs, resulting in the formation of more polar glucuronide conjugates that are readily excreted. this compound is such a metabolite. nih.gov Direct analysis of glucuronide conjugates can be challenging, and often, the quantification of the parent (aglycone) form after cleavage of the glucuronic acid moiety is preferred. This cleavage is most effectively and specifically achieved through enzymatic hydrolysis. nih.gov
Application of β-Glucuronidases for Deconjugation
β-Glucuronidases are enzymes that catalyze the hydrolysis of β-D-glucuronic acid residues from glucuronidated substrates. This enzymatic reaction is a critical pretreatment step in bioanalytical methods designed to measure the total concentration of a drug or to improve the sensitivity of detection for the aglycone form. nih.govnih.gov
Research Findings: In clinical and forensic toxicology, enzymatic hydrolysis is a standard procedure for analyzing conjugated metabolites in urine and plasma. nih.govnist.gov Various sources of β-glucuronidase are available, including those derived from mollusks (Helix pomatia, Patella vulgata), bacteria (Escherichia coli), and recombinant sources. nih.govsigmaaldrich.com The choice of enzyme can significantly impact hydrolysis efficiency, as different enzymes exhibit varying activities towards different types of glucuronide linkages (e.g., O-glucuronides vs. N-glucuronides). imcstips.commdpi.com For instance, enzymes from Helix pomatia also contain sulfatase activity, which may be beneficial or confounding depending on the analytical goal. Recombinant enzymes are gaining popularity due to their high purity, specificity, and efficiency, often allowing for faster hydrolysis times at milder temperatures. nih.govmdpi.com The application of this step increases the concentration of the deconjugated analyte, which can improve detection rates. nih.gov
Optimization of Hydrolysis Conditions for Specific Glucuronide Linkages
The efficiency of enzymatic hydrolysis is highly dependent on several factors, and optimization is crucial for ensuring complete and reproducible deconjugation of the specific glucuronide metabolite. nih.govnih.gov The chemical structure of the glucuronide linkage can influence the rate and extent of hydrolysis. imcstips.com
Research Findings: Key parameters that require optimization include the source and concentration of the β-glucuronidase, buffer pH, incubation temperature, and incubation time. nih.govnih.gov
pH: Every enzyme has an optimal pH range for activity. For example, β-glucuronidase from Helix pomatia is often used at pH 5.0, while some recombinant enzymes show optimal activity at a more neutral pH of 6.8 to 7.4. imcstips.comnih.govnih.gov
Temperature: Incubation temperatures typically range from 37°C to 60°C. sigmaaldrich.comnih.gov Higher temperatures can increase the rate of hydrolysis but may also risk degrading the enzyme or the target analyte if maintained for too long. nih.govnih.gov
Incubation Time: Hydrolysis times can range from a few minutes to over 18 hours, depending on the enzyme's efficiency and the stability of the glucuronide. nih.govnih.gov Recombinant enzymes can achieve >90% hydrolysis for many glucuronides within 5-60 minutes, whereas traditional preparations might require 16-24 hours for complete cleavage. nih.govnih.gov
Enzyme Concentration: The amount of enzyme used must be sufficient to ensure complete hydrolysis within the desired timeframe. This is typically determined empirically.
The optimization of these conditions is essential for developing a robust and reliable bioanalytical method for this compound.
Table 3: Examples of Optimized Enzymatic Hydrolysis Conditions for Drug Glucuronides
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
|---|---|---|---|---|
| Analyte Class | Cannabinoids | Phytoestrogens | Benzodiazepines | nih.govnih.govnih.gov |
| Enzyme Source | Recombinant β-glucuronidase | β-glucuronidase (Helix Pomatia) | Recombinant B-One™ | nih.govnih.govnih.gov |
| pH | 6.8 | 5.0 | Not specified, but effective at various temps | nih.govnih.govnih.gov |
| Temperature | 37°C | 45°C (improved rate) | 20°C - 55°C | nih.govnih.govnih.gov |
| Incubation Time | 16 hours | 100 minutes (at 45°C) | 5 minutes | nih.govnih.govnih.gov |
In Vitro Characterization of Saxagliptin O β D Glucuronide Biological Interactions
Stability Assessment in Biological Matrices
The stability of a metabolite is a critical factor in determining its potential for accumulation and subsequent biological activity. This subsection examines the chemical and enzymatic stability of Saxagliptin (B632) O-β-D-glucuronide.
The chemical stability of saxagliptin has been evaluated under various stress conditions, including hydrolytic (acidic, alkaline, and neutral), oxidative, photolytic, and thermolytic environments. researchgate.netrjptonline.org Studies have shown that saxagliptin is labile under hydrolytic and oxidative stress but stable under photolytic and thermolytic conditions. researchgate.net In human plasma, saxagliptin and its primary active metabolite, 5-hydroxy saxagliptin, have demonstrated stability for at least 24 hours under benchtop conditions and for extended periods when frozen. fda.govnih.gov
While specific studies on the chemical stability of Saxagliptin O-β-D-glucuronide under physiologic conditions are not extensively documented in the public domain, the stability of the parent compound provides a foundational understanding. Glucuronidation is a common metabolic pathway that generally increases the water solubility of a compound, which can influence its stability. sigmaaldrich.com However, without direct experimental data for the glucuronide metabolite, its precise stability profile in biological matrices remains an area for further investigation.
Table 1: Stability of Saxagliptin and its Metabolites in Human Plasma
| Compound | Condition | Duration | Stability |
| Saxagliptin | Benchtop | ≥ 24 hours | Stable |
| 5-hydroxy saxagliptin | Benchtop | ≥ 42 hours | Stable |
| Saxagliptin | Frozen (-20°C) | 401 days | Stable |
| Dapagliflozin | Benchtop | ≥ 24 hours | Stable |
| Saxagliptin | Frozen (-28°C) | 37 days | Stable |
| Dapagliflozin | Frozen (-28°C) | 37 days | Stable |
Data compiled from multiple sources. fda.govnih.govresearchgate.net
β-glucuronidases are enzymes that catalyze the cleavage of glucuronide conjugates, a process that can reverse the metabolic inactivation of certain drugs. sigmaaldrich.comcovachem.com The efficiency of this hydrolysis can be influenced by several factors, including the source of the enzyme (e.g., Helix pomatia, recombinant), temperature, pH, and the chemical structure of the glucuronide itself. nih.govmdpi.com For instance, β-glucuronidases often show preferential hydrolysis of O-glucuronides over N-glucuronides. nih.gov
Table 2: Factors Influencing β-Glucuronidase Activity
| Factor | Influence on Hydrolysis Efficiency |
| Enzyme Source | Different sources (e.g., molluskan, bacterial, recombinant) exhibit varying efficiencies. |
| Temperature | Each enzyme has an optimal temperature for activity. |
| pH | The pH of the biological matrix affects enzyme kinetics. |
| Substrate Structure | O-glucuronides and N-glucuronides can be hydrolyzed at different rates. |
Chemical Stability Under Physiologic Conditions
Potential for Inhibition or Induction of Drug-Metabolizing Enzymes (e.g., UGTs, CYPs) by the Metabolite
In vitro studies have been conducted to evaluate the potential of saxagliptin and its major active metabolite, 5-hydroxy saxagliptin, to interact with drug-metabolizing enzymes. These studies are crucial for predicting potential drug-drug interactions.
The primary route of metabolism for saxagliptin is via cytochrome P450 (CYP) 3A4 and 3A5. nih.govnih.gov Both saxagliptin and 5-hydroxy saxagliptin have shown little potential to inhibit or induce important P450 enzymes, suggesting a low likelihood of affecting the metabolic clearance of co-administered drugs that are substrates for these enzymes. nih.gov
Regarding UDP-glucuronosyltransferases (UGTs), an in vitro study assessed the potential of saxagliptin and 5-hydroxy saxagliptin to inhibit UGT1A9, the enzyme responsible for the glucuronidation of dapagliflozin. The IC50 values for both saxagliptin and 5-hydroxy saxagliptin were ≥ 50 µM, indicating a very low potential for inhibition of this specific UGT isoform. fda.gov
Direct data on the inhibitory or inductive potential of this compound on CYPs or other UGTs is not available. However, given the low inhibitory potential of the parent compound and its primary metabolite, it is generally inferred that minor metabolites like the O-glucuronide are also unlikely to be potent inhibitors or inducers.
Table 3: In Vitro Inhibition of UGT1A9 by Saxagliptin and 5-hydroxy saxagliptin
| Compound | Highest Concentration Tested (µM) | IC50 (µM) | Conclusion |
| Saxagliptin | 50 | ≥ 50 | Little to no potential to inhibit UGT1A9 |
| 5-hydroxy saxagliptin | 50 | ≥ 50 | Little to no potential to inhibit UGT1A9 |
| Niflumic acid (Positive Control) | - | 0.2 | Potent inhibitor |
Data from FDA access data. fda.gov
Interactions with Drug Transporters (Efflux and Uptake) in Cellular Systems
The interaction of drugs and their metabolites with transporters is a key aspect of their absorption, distribution, and excretion. In vitro studies have indicated that saxagliptin is a substrate for P-glycoprotein (P-gp), an efflux transporter. nih.govnih.gov However, it is considered a weak substrate. researchgate.net Saxagliptin does not appear to be a significant inhibitor or inducer of P-gp.
There is a lack of specific published data on the interaction of this compound with efflux transporters like P-gp or uptake transporters such as Organic Anion Transporting Polypeptides (OATPs). Glucuronidation can sometimes alter the affinity of a compound for drug transporters. For example, some glucuronide metabolites are known substrates for OATPs. nih.govmdpi.com Without specific experimental data, the transporter interaction profile of this compound remains uncharacterized.
Receptor Binding Profiling (In Vitro, Non-Therapeutic Context)
Saxagliptin is a highly selective inhibitor of the DPP-4 enzyme. In vitro studies have demonstrated that it has a much lower affinity for other dipeptidyl peptidases, such as DPP-8 and DPP-9, with a selectivity of over 75-fold for DPP-4 compared to these other enzymes.
There is no available information in the reviewed literature regarding the in vitro receptor binding profile of this compound in a non-therapeutic context. Such studies would be necessary to determine if this metabolite has any off-target binding to other receptors or enzymes, which could potentially contribute to unforeseen biological effects.
Comparative Preclinical Research on Saxagliptin O β D Glucuronide and Other Metabolites
Relative Quantitative Contribution of O-β-D-Glucuronide to Total Drug-Related Material in Animal Studies
In preclinical animal models, the metabolic profile of saxagliptin (B632) revealed species-dependent variations in the formation of its metabolites. Following oral administration of radiolabeled saxagliptin, analysis of plasma, urine, and feces showed that while the parent drug and its active metabolite, 5-hydroxy saxagliptin (M2), were major circulating components, Saxagliptin O-β-D-glucuronide was also identified as a notable metabolite. nih.gov
Specifically, in studies conducted in rats, Saxagliptin-O-glucuronide (M8) was detected in bile, plasma, and liver tissues. nih.gov The quantitative contribution of this glucuronide conjugate to the total drug-related material varied between species. In some instances, conjugation pathways, including glucuronidation and sulfation, were considered minor metabolic routes compared to the primary hydroxylation pathway leading to M2. mdpi.com However, the presence of this compound across different biological matrices in rats underscores its role in the metabolic clearance of the parent compound in this species. nih.gov
A study in rats identified Saxagliptin-O-glucuronide as one of the metabolites, alongside others such as saxagliptin cyclic amidine (M1), 5-hydroxysaxagliptin (M2), and various conjugates. nih.gov The formation of glucuronide and sulfate (B86663) conjugates is a recognized pathway for the metabolism of saxagliptin. ebi.ac.uk
Table 1: Detected Saxagliptin Metabolites in Rat Biological Samples
| Metabolite | Bile | Plasma | Liver Tissue |
|---|---|---|---|
| Saxagliptin cyclic amidine (M1) | ✓ | ✓ | ✓ |
| 5-hydroxysaxagliptin (M2) | ✓ | ✓ | ✓ |
| Saxagliptin–cysteine conjugate (M3) | ✓ | ✓ | ✓ |
| Saxagliptin–cysteinylglycine conjugate (M5) | ✓ | ✓ | ✓ |
| 5-hydroxysaxagliptin–cysteinylglycine conjugate (M6) | ✓ | ||
| Saxagliptin-O-sulfate (M7) | ✓ | ✓ | ✓ |
| Saxagliptin-O-glucuronide (M8) | ✓ | ✓ | ✓ |
Source: Adapted from findings in a study on saxagliptin metabolite identification in rats. nih.gov
Comparative Disposition and Clearance Profiles with Parent Saxagliptin and 5-Hydroxy Saxagliptin (M2) in Preclinical Models
The disposition and clearance of saxagliptin and its metabolites have been characterized in several preclinical species, including rats, dogs, and monkeys. nih.gov Saxagliptin is generally absorbed rapidly, with good bioavailability observed in these animal models (50-75%). researchgate.net The plasma clearance of the parent drug shows considerable variability among species, being significantly higher in rats (115 ml/min/kg) compared to dogs (9.3 ml/min/kg) and monkeys (14.5 ml/min/kg). nih.govresearchgate.net
In terms of clearance, both metabolism and renal excretion are important routes for the elimination of saxagliptin. nih.govresearchgate.net The volume of distribution for saxagliptin is greater than the total body water in rats, dogs, and monkeys (1.3-5.2 l/kg), indicating distribution into extravascular tissues. nih.govresearchgate.net
While specific pharmacokinetic parameters for this compound are not as extensively detailed as for the parent drug and M2, its identification in excretory matrices like bile suggests it is formed in the liver and subsequently eliminated. nih.gov The formation of glucuronide conjugates is a common mechanism to increase the water solubility of drugs and facilitate their excretion.
Table 2: Comparative Pharmacokinetic Parameters of Saxagliptin in Preclinical Species
| Parameter | Rat | Dog | Monkey |
|---|---|---|---|
| Bioavailability | 75% europa.eu | 76% europa.eu | 51% europa.eu |
| Plasma Clearance (ml/min/kg) | 115 nih.govresearchgate.net | 9.3 nih.govresearchgate.net | 14.5 nih.govresearchgate.net |
| Elimination Half-life (hr) | 2.1-4.4 nih.goveuropa.eu | 2.1-4.4 nih.goveuropa.eu | 2.1-4.4 nih.goveuropa.eu |
| Volume of Distribution (l/kg) | 1.3-5.2 nih.govresearchgate.net | 1.3-5.2 nih.govresearchgate.net | 1.3-5.2 nih.govresearchgate.net |
Source: Data compiled from various preclinical pharmacokinetic studies. nih.govresearchgate.neteuropa.eu
Mechanistic Differences in Biotransformation and Excretion Pathways
The biotransformation of saxagliptin is multifaceted, involving several enzymatic pathways that differ in their mechanisms. The primary route of metabolism is the oxidation of the adamantane (B196018) moiety to form 5-hydroxy saxagliptin (M2). mdpi.com This reaction is predominantly catalyzed by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP3A5. mdpi.comdrugbank.com
In contrast, the formation of this compound involves a Phase II metabolic reaction known as glucuronidation. This process is mediated by UDP-glucuronosyltransferase (UGT) enzymes. Glucuronidation involves the covalent attachment of a glucuronic acid moiety to the drug molecule, which significantly increases its polarity and facilitates its excretion into bile or urine.
The excretion pathways for these metabolites also differ. The more lipophilic parent drug, saxagliptin, and its active metabolite, M2, are cleared through a combination of metabolic transformation and renal excretion. nih.govresearchgate.net In humans, after a single dose of radiolabeled saxagliptin, approximately 75% of the dose was recovered in the urine. europa.eu The glucuronide conjugate, being highly water-soluble, is expected to be primarily eliminated via renal and/or biliary excretion. The detection of Saxagliptin-O-glucuronide in the bile of rats supports its elimination through the biliary route in this species. nih.gov
Other identified metabolic pathways for saxagliptin include sulfation and conjugation with cysteine and glutathione. nih.govmdpi.com
Implications for Preclinical Drug Metabolism and Pharmacokinetic Assessment
Understanding the metabolic profile in different preclinical species and comparing it to the human profile is a cornerstone of drug development. bioivt.com It allows for the selection of the most appropriate animal model for toxicology studies and helps in predicting human pharmacokinetics. nih.govbioivt.com
The presence of multiple metabolic pathways, including hydroxylation and glucuronidation, can influence the potential for drug-drug interactions. bioivt.com For instance, co-administration of drugs that are inhibitors or inducers of CYP3A4/5 or UGT enzymes could potentially alter the pharmacokinetic profile of saxagliptin and its metabolites. drugbank.com Therefore, a detailed preclinical assessment of all metabolic routes is essential for anticipating such interactions in the clinical setting. bioivt.com
The evaluation of both Phase I (e.g., hydroxylation) and Phase II (e.g., glucuronidation) metabolic pathways in preclinical models provides a more complete picture of the drug's fate in the body, which is critical for assessing its safety and efficacy. scholarsresearchlibrary.com
Future Research Trajectories for Saxagliptin O β D Glucuronide
Refined Identification and Characterization of UGT Isoforms Responsible for Its Formation
Glucuronidation is a major Phase II metabolic pathway catalyzed by UDP-glucuronosyltransferases (UGTs), which conjugate a wide array of xenobiotics to enhance their water solubility and facilitate excretion. nih.govresearchgate.net While studies confirm that saxagliptin (B632) undergoes glucuronidation, the specific UGT isoforms responsible for the formation of Saxagliptin O-β-D-glucuronide are not yet definitively identified. nih.govmdpi.com
An early in vitro assessment indicated that the glucuronidation of saxagliptin was "extremely slow," yet the glucuronide conjugate has been detected in vivo. nih.gov This suggests that while it may be a minor pathway, it is nonetheless an active one. Future research should employ a systematic approach using a panel of recombinant human UGT enzymes to screen for activity towards saxagliptin. bioivt.comfrontiersin.org Key hepatic and extrahepatic isoforms, such as those in the UGT1A and UGT2B subfamilies, should be prioritized, as they are responsible for metabolizing the majority of drugs. researchgate.netmdpi.com For instance, UGT1A9 is known to metabolize dapagliflozin, a drug often co-administered with saxagliptin, although studies have shown that saxagliptin does not inhibit UGT1A9 activity. fda.gov Identifying the specific UGTs would enable better prediction of drug-drug interactions, particularly with drugs that are potent inhibitors or inducers of these enzymes. researchgate.net Furthermore, understanding the genetic polymorphisms in the identified UGTs could help explain inter-individual variability in saxagliptin clearance. researchgate.netnih.gov
Comprehensive Investigation of Its Stability and Potential for Back-Conversion in Diverse Biological Systems
The stability of glucuronide metabolites is a critical factor in their pharmacokinetic profile. Acyl glucuronides, in particular, can be unstable and prone to hydrolysis, leading to the release of the parent drug. nih.gov This back-conversion can result in enterohepatic or enteric recycling, where the metabolite is excreted in the bile, hydrolyzed by gut microbiota, and the parent drug is reabsorbed, prolonging its half-life and exposure. nih.govresearchgate.netionsource.comwikipedia.org
Development of Advanced Analytical Probes and Reference Standards Specific to this compound
Robust investigation into the formation and disposition of this compound is contingent upon the availability of high-quality analytical tools. The identification of this metabolite in rat bile, plasma, and liver tissues has been achieved using high-resolution mass spectrometry (HRMS) techniques like LC-MS/MS. mdpi.comnih.gov
A crucial next step is the chemical or biological synthesis of a purified reference standard for this compound. hyphadiscovery.com This standard is indispensable for the validation of bioanalytical methods, allowing for accurate quantification in biological samples rather than just qualitative identification. The availability of such a standard would facilitate definitive pharmacokinetic studies, including the determination of its formation and elimination rates and its concentration in various tissues.
Table 1: Analytical Methods Used in the Study of Saxagliptin and its Metabolites
Exploration of Species-Specific Differences in Glucuronide Formation and Disposition Across Animal Models
Preclinical animal models are vital for predicting drug metabolism in humans, but significant species differences often exist, particularly for Phase II conjugation reactions like glucuronidation. nih.govhyphadiscovery.comhelsinki.fi The metabolism of saxagliptin has been evaluated in rats, dogs, and monkeys, showing that while the formation of 5-hydroxy saxagliptin is a common pathway, the relative contribution of different metabolic routes can vary. For example, female rats have shown saxagliptin exposure up to two-fold greater than males, a sex difference not observed in humans. fda.gov
Future research must focus on a comparative analysis of this compound formation across these preclinical species and humans. Such studies would involve incubating liver and intestinal microsomes from different species with saxagliptin and quantifying the formation of the glucuronide metabolite. nih.gov This would help determine which animal model, if any, most accurately reflects human glucuronidation of saxagliptin. Discrepancies, such as the absence of a UGT1A4 homolog in rodents, highlight the importance of these comparative studies for accurate extrapolation of preclinical data to humans. nih.govhyphadiscovery.com
Table 2: Comparative Pharmacokinetics of Saxagliptin in Different Species
Mechanistic Studies on Potential Endogenous Biological Roles in Non-Human Systems (if any, without therapeutic implications)
While most drug metabolites are considered inactive detoxification products, this is not universally true. eur.nl Some glucuronides are known to be pharmacologically active or can interact with biological systems in ways distinct from the parent compound. researchgate.netnih.gov For instance, certain acyl glucuronides are chemically reactive and can bind to proteins, while other glucuronides may interact with cellular transporters or receptors. nih.govnih.gov
A forward-looking research trajectory would be to investigate whether this compound has any intrinsic biological activity in non-human systems, separate from its role in clearance. This would involve screening the purified metabolite against a panel of receptors and enzymes to identify any off-target interactions. While glucuronidation is primarily a defense mechanism to neutralize and eliminate xenobiotics, exploring the potential for unanticipated biological activity is a fundamental aspect of toxicological and pharmacological research. nih.govnih.gov Currently, there is no evidence to suggest such a role for this compound, making this a novel area for foundational scientific inquiry.
Q & A
Q. What are the primary methodologies for synthesizing Saxagliptin O-β-D-glucuronide in vitro?
Synthesis typically involves enzymatic glucuronidation using recombinant UDP-glucuronosyltransferases (UGTs) or microbial whole-cell biocatalysts. For example:
- Recombinant E. coli strains expressing UGTs (e.g., BL21(DE3)-GcaC) can catalyze glucuronidation of parent compounds like resveratrol .
- Optimization of reaction conditions (pH 6.5–7.0, 40°C, substrate concentration ≤0.5 mM) enhances yields .
- Microbial transformation using Streptomyces species has been effective for flavonoid glucuronides, suggesting applicability to saxagliptin .
Q. How is the structural identity of this compound confirmed?
Advanced analytical techniques are employed:
- NMR spectroscopy : Downfield shifts in aromatic protons and β-configuration confirmation via anomeric proton coupling constants (e.g., J = 7.5 Hz) .
- HPLC-MS : Quantification of molecular ions (e.g., [M-H]⁻ for glucuronides) and fragmentation patterns .
- High-resolution mass spectrometry (HRMS) for molecular formula validation (e.g., C22H22O12 for hesperetin glucuronide) .
Q. What in vitro models are used to study this compound’s metabolic stability?
- Human liver/kidney microsomes or recombinant UGT isoforms (e.g., UGT1A1, 1A3, 1A9) assess glucuronidation rates .
- Cell lines (e.g., LLC-PK1 renal tubular cells) evaluate cellular uptake and efflux via transporters like MRP2 .
Advanced Research Questions
Q. How do structural variations in glucuronidation sites affect this compound’s pharmacological activity?
Q. What experimental strategies resolve contradictions in glucuronidation kinetics across studies?
- Enzyme source standardization : Human vs. microbial UGTs yield divergent kinetics; recombinant human isoforms (e.g., UGT1A1) improve reproducibility .
- Substrate concentration optimization : High concentrations (>1 mM) reduce conversion rates due to enzyme inhibition .
- Cross-validation with isotopic labeling : Stable isotopes (e.g., deuterated analogs) track metabolic stability and artifacts .
Q. How can this compound’s role in diabetes pharmacodynamics be assessed?
Q. What strategies optimize large-scale biosynthesis of this compound?
- Bioreactor scaling : A 1-L reaction system achieved 78 mg/L resveratrol glucuronide titers using E. coli BL21(DE3) .
- Substrate engineering : Methylation or acyl group addition enhances solubility and enzyme affinity .
- Continuous fermentation : Maintain pH 6.5–7.0 and dissolved oxygen >30% to sustain UGT activity .
Q. How does interspecies variability in glucuronidation impact preclinical studies?
- Rodent vs. human UGTs differ in isoform expression (e.g., UGT1A1 is human-specific). Use:
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
